molecular formula C9H9NOS B8724130 1,4-Benzothiazepin-3(2H)-one, 4,5-dihydro- CAS No. 103693-32-9

1,4-Benzothiazepin-3(2H)-one, 4,5-dihydro-

Cat. No. B8724130
Key on ui cas rn: 103693-32-9
M. Wt: 179.24 g/mol
InChI Key: ZBJVPBPXJSMVLG-UHFFFAOYSA-N
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Patent
US05580866

Procedure details

4,5-Dihydro-1,4-benzothiazepin-3(2H)-one (12 g, prepared in a similar manner to example 1 of international patent application WO 92/21668) was added to a stirred solution of lithium aluminium hydride (6.3 g) in dry tetrahydrofuran (400 ml). After the addition, the reaction mixture was heated under reflux for ten minutes and cooled. Excess of lithium aluminium hydride was decomposed by adding a saturated aqueous solution of sodium sulphate. The mixture was filtered and the solvent was removed from the filtrate by evaporation to give 2,3,4,5-tetrahydro-1,4-benzothiazepine as an oil which was used without further purification. Yield 9.4 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][NH:4][C:3](=O)[CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[S:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][NH:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CC(NCC2=C1C=CC=C2)=O
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for ten minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by evaporation

Outcomes

Product
Name
Type
product
Smiles
S1CCNCC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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